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molecular formula C5H9NO2 B3362757 2-(Azetidin-1-yl)acetic acid CAS No. 1008304-81-1

2-(Azetidin-1-yl)acetic acid

Cat. No. B3362757
M. Wt: 115.13 g/mol
InChI Key: SVDWECPQUANQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964613B2

Procedure details

tert-Butyl 2-(azetidin-1-yl)acetate (688 mg) prepared in Step A mentioned above was added with 4 N hydrogen chloride (solution in 1,4-dioxane, 10 ml), and the mixture was stirred at room temperature for 20 hours. The deposited solids were taken by filtration, washed with diethyl ether, and then dried under reduced pressure to obtain the title compound as hydrochloride (574 mg).
Quantity
688 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:5][C:6]([O:8]C(C)(C)C)=[O:7])[CH2:4][CH2:3][CH2:2]1.[ClH:13]>>[N:1]1([CH2:5][C:6]([OH:8])=[O:7])[CH2:4][CH2:3][CH2:2]1.[ClH:13]

Inputs

Step One
Name
Quantity
688 mg
Type
reactant
Smiles
N1(CCC1)CC(=O)OC(C)(C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The deposited solids were taken by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1(CCC1)CC(=O)O
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 574 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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